

Application Note: Comprehensive Analytical Characterization of (5-Chloro-2-(methylamino)phenyl)methanol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	(5-Chloro-2-(methylamino)phenyl)methanol
CAS No.:	951883-91-3
Cat. No.:	B1603766

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Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of **(5-Chloro-2-(methylamino)phenyl)methanol**, a key intermediate in pharmaceutical and chemical synthesis. The structural integrity, identity, and purity of such compounds are paramount for ensuring the quality, safety, and efficacy of final products. This application note outlines an integrated analytical workflow employing High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and molecular weight confirmation, and spectroscopic techniques (NMR, FTIR) for unambiguous structural elucidation. The methodologies described herein are designed to be self-validating and are grounded in established analytical principles, providing researchers, scientists, and drug development professionals with a robust framework for quality control and characterization.

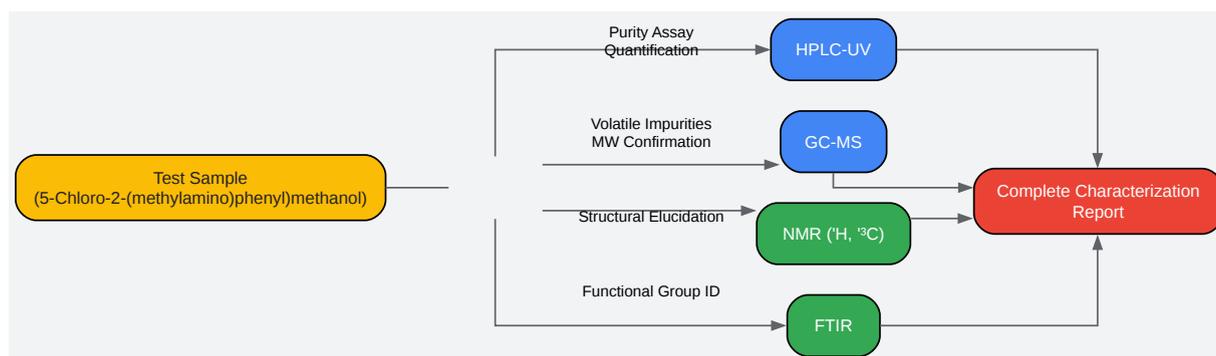
Compound Profile

(5-Chloro-2-(methylamino)phenyl)methanol is a substituted aromatic compound whose precise characterization is critical for its application. A summary of its key physicochemical properties, computed by PubChem, is presented below.^[1]

Property	Value	Source
IUPAC Name	[5-chloro-2-(methylamino)phenyl]methanol	PubChem CID: 21307300[1]
Molecular Formula	C ₈ H ₁₀ ClNO	PubChem CID: 21307300[1]
Molecular Weight	171.62 g/mol	PubChem CID: 21307300[1]
CAS Number	951883-91-3	PubChem CID: 21307300[1]
XLogP3 (Computed)	1.8	PubChem CID: 21307300[1]

Integrated Analytical Workflow

A multi-faceted analytical strategy is essential for the complete characterization of a chemical entity. Each technique provides a unique piece of information, and together, they form a comprehensive profile of the compound's identity, purity, and structure. The logical flow of this process ensures that purity is first established before committing resources to more intensive structural analysis.



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Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are fundamental for separating the target compound from impurities, byproducts, or residual starting materials, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reverse-phase HPLC is the method of choice for analyzing moderately polar compounds like **(5-Chloro-2-(methylamino)phenyl)methanol**. The molecule's aromatic ring and polar functional groups (hydroxyl and secondary amine) allow for good retention and separation on a nonpolar stationary phase (like C18) using a polar mobile phase. UV detection is highly effective due to the chromophoric nature of the benzene ring.

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with methanol to create a 1 mg/mL stock solution.[\[2\]](#)
 - Further dilute this stock solution with the mobile phase (50:50 acetonitrile:water) to a working concentration of approximately 0.1 mg/mL.
 - Filter the final solution through a 0.22 µm syringe filter before injection.
- Instrumentation and Conditions:
 - The following parameters are a robust starting point and can be optimized for specific instruments.[\[3\]](#)

Parameter	Recommended Setting	Rationale
Column	C18, 250 mm x 4.6 mm, 5 µm	Standard for reverse-phase separation of small aromatic molecules.
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile	Formic acid ensures protonation of the amine, leading to better peak shape, and is MS-compatible.[4]
Gradient	70% A to 30% A over 15 min	A gradient elution ensures that impurities with a wide range of polarities are eluted and resolved.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Maintains consistent retention times and improves peak symmetry.
Injection Vol.	10 µL	A small volume minimizes potential peak distortion.
Detector	UV-Vis or PDA Detector	
Wavelength	254 nm	A common wavelength for aromatic compounds; a PDA detector can be used to identify the absorbance maximum for higher sensitivity.

- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of the main peak using the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying volatile and semi-volatile organic impurities. The mass spectrometer provides molecular weight information and fragmentation patterns that act as a chemical fingerprint, allowing for the confident identification of the parent compound and any co-eluting impurities.[5] The analyte has hydroxyl and amine groups, which may benefit from derivatization to improve thermal stability and peak shape; however, direct analysis is often sufficient and should be attempted first.

- Sample Preparation:
 - Prepare a 1 mg/mL solution of the sample in methanol.[6] Methanol is a suitable solvent for many GC applications.[7][8][9]
 - Ensure the sample is fully dissolved.
- Instrumentation and Conditions:
 - These parameters are based on established methods for the analysis of similar chemical structures.[10][11]

Parameter	Recommended Setting	Rationale
Column	DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 μ m	A low-polarity 5% phenyl-methylpolysiloxane column is versatile for a wide range of organic compounds.[3]
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert carrier gas providing good chromatographic efficiency.
Inlet Temp.	250 $^{\circ}$ C	Ensures rapid volatilization of the sample.
Injection Mode	Split (e.g., 20:1)	Prevents column overloading and ensures sharp peaks.
Oven Program	100 $^{\circ}$ C (hold 2 min), ramp to 280 $^{\circ}$ C at 15 $^{\circ}$ C/min, hold 5 min	A temperature ramp effectively separates compounds based on their boiling points.
MS Transfer Line	280 $^{\circ}$ C	Prevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp.	230 $^{\circ}$ C	Standard temperature for electron ionization (EI).
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard mode that produces reproducible fragmentation patterns for library matching.
Mass Scan Range	40-450 m/z	Covers the molecular ion of the target compound and potential fragments/impurities.

- Data Analysis:
 - Examine the total ion chromatogram (TIC) for impurity peaks.

- Analyze the mass spectrum of the main peak. The molecular ion (M^+) should be visible at $m/z \approx 171/173$, showing the characteristic isotopic pattern for a compound with one chlorine atom.
- Identify impurities by comparing their mass spectra against spectral libraries (e.g., NIST).

Spectroscopic Methods for Structural Elucidation

While chromatography confirms purity, spectroscopy provides definitive proof of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for structural elucidation of organic molecules in solution. ^1H NMR provides information on the number and connectivity of protons, while ^{13}C NMR reveals the chemical environment of each carbon atom.

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3 , or Dimethyl sulfoxide- d_6 , $\text{DMSO-}d_6$) in an NMR tube. $\text{DMSO-}d_6$ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (OH and NH).
- Data Acquisition:
 - Acquire ^1H and ^{13}C spectra on a 400 MHz or higher field spectrometer.
- Expected Spectral Features:
 - The predicted chemical shifts are based on the known effects of the substituents on the aromatic ring.

Group	^1H NMR (Predicted δ , ppm)	^{13}C NMR (Predicted δ , ppm)	Key Characteristics
Aromatic H	6.5 - 7.5	110 - 150	Three distinct signals in the aromatic region, showing coupling patterns (doublets, doublet of doublets) consistent with a 1,2,4-trisubstituted ring.
CH ₂ OH	~4.5	~60	A singlet (or doublet if coupled to OH proton) integrating to 2H.
OH	Variable (broad)	-	A broad singlet, exchangeable with D ₂ O. Its position is concentration and solvent dependent.
NH	Variable (broad)	-	A broad singlet, exchangeable with D ₂ O. Its position is dependent on solvent and concentration.
N-CH ₃	~2.8	~30	A singlet integrating to 3H.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It serves as a quick and reliable method to confirm the presence of key structural motifs.[\[12\]](#)

- Sample Preparation:

- For solid samples, the Attenuated Total Reflectance (ATR) method is simplest: place a small amount of the solid directly on the ATR crystal and apply pressure.
- Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing into a transparent disk.
- Data Acquisition:
 - Collect the spectrum over a range of 4000-400 cm^{-1} .
- Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400 - 3200 (broad)	O-H stretch	Alcohol
3400 - 3300 (sharp/med)	N-H stretch	Secondary Amine
3100 - 3000	C-H stretch	Aromatic
2950 - 2850	C-H stretch	Aliphatic (CH_2 , CH_3)
~1600, ~1500	C=C stretch	Aromatic Ring
~1250	C-N stretch	Aryl Amine
~1050	C-O stretch	Primary Alcohol
850 - 750	C-Cl stretch	Aryl Halide

Safety Precautions

While a specific safety data sheet for this compound is not widely available, related compounds like substituted anilines and chlorotoluidines are known to be harmful if swallowed or in contact with skin and may cause irritation.^{[13][14]} Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

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- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of (5-Chloro-2-(methylamino)phenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603766#analytical-methods-for-5-chloro-2-methylamino-phenyl-methanol-characterization>]

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